Butan-2-yl diethyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl diethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-5-8(4)12-13(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHIQDKGLKWBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307481 | |
| Record name | butan-2-yl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31774-59-1 | |
| Record name | NSC191784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butan-2-yl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of Butan 2 Yl Diethyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei. For Butan-2-yl diethyl phosphate (B84403), analysis of ¹H, ¹³C, and ³¹P NMR spectra would offer a complete picture of its carbon and proton framework, as well as the nature of the phosphate group.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Butan-2-yl diethyl phosphate is expected to exhibit distinct signals corresponding to the various non-equivalent protons in the diethyl phosphate and the butan-2-yl moieties. The integration of these signals would correspond to the number of protons in each environment.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 4.1 | Quintet | -OCH(CH₃)CH₂CH₃ |
| ~ 4.0 | Quartet | -OCH₂CH₃ |
| ~ 1.6 | Multiplet | -CH₂CH₃ (butan-2-yl) |
| ~ 1.3 | Triplet | -OCH₂CH₃ |
| ~ 1.2 | Doublet | -OCH(CH₃) |
Note: The chemical shifts are approximate and coupling constants have not been predicted.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons attached to oxygen appearing further downfield.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~ 75 | -OCH(CH₃)CH₂CH₃ |
| ~ 63 | -OCH₂CH₃ |
| ~ 30 | -CH₂CH₃ (butan-2-yl) |
| ~ 23 | -OCH(CH₃) |
| ~ 16 | -OCH₂CH₃ |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. For this compound, a single resonance is expected in the typical region for phosphate esters. The chemical shift provides insight into the electronic environment of the phosphorus atom. The signal may exhibit coupling to the protons on the adjacent carbon atoms of the ethoxy and butoxy groups.
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential. A COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the ethyl and sec-butyl groups. A HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorptions corresponding to the P=O and P-O-C bonds, as well as C-H stretching and bending vibrations.
Expected IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 2970-2850 | Strong | C-H stretching (alkyl) |
| ~ 1250 | Strong | P=O stretching |
| ~ 1030 | Strong | P-O-C stretching |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information for determining the molecular weight and elemental formula of a compound. For this compound, mass spectrometry confirms the molecular identity and can be used to assess sample purity by detecting the presence of any contaminants.
Computed mass spectrometric data for this compound indicates an exact mass of 210.1021 g/mol . acs.org The analysis of its isomeric form, butyl diethyl phosphate, via Gas Chromatography-Mass Spectrometry (GC-MS) reveals characteristic fragmentation patterns that are instrumental in identifying the core phosphate structure. Key fragments are observed at a mass-to-charge ratio (m/z) of 155 and 127, corresponding to the diethyl phosphate moiety and its subsequent fragmentation. nih.gov This data is crucial for confirming the presence of the diethyl phosphate backbone in the molecule during analysis.
Table 1: Computed Mass Spectrometric Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₉O₄P |
| Exact Mass | 210.1021 g/mol |
| Molecular Weight | 210.21 g/mol |
This table presents computed data for this compound.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a process that determines the percentage composition of elements within a chemical compound. This technique is essential for verifying the empirical formula of a synthesized compound, ensuring it matches the theoretical stoichiometry. The molecular formula for this compound is C₈H₁₉O₄P.
The theoretical elemental composition, calculated from the molecular formula, provides a benchmark against which experimental results are compared. For a pure sample of this compound, the expected weight percentages of carbon, hydrogen, oxygen, and phosphorus are precisely defined. This stoichiometric information is fundamental for validating the identity and purity of the compound. The theoretical elemental composition for a compound with the formula C₈H₁₉O₄P is provided in the table below. medkoo.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage |
| Carbon | C | 12.011 | 96.088 | 45.71% |
| Hydrogen | H | 1.008 | 19.152 | 9.11% |
| Oxygen | O | 15.999 | 63.996 | 30.44% |
| Phosphorus | P | 30.974 | 30.974 | 14.73% |
| Total | 210.21 | 100.00% |
This table outlines the theoretical elemental composition of this compound based on its molecular formula, C₈H₁₉O₄P. medkoo.com
Reaction Mechanisms and Chemical Reactivity of Butan 2 Yl Diethyl Phosphate
Mechanistic Pathways of Formation
The synthesis of butan-2-yl diethyl phosphate (B84403) can be conceptualized through several mechanistic routes, primarily involving the formation of the phosphate ester linkage.
The Abramov reaction and its reverse, the retro-Abramov reaction, are characteristic transformations of α-hydroxyphosphonates. wikipedia.org The forward reaction involves the nucleophilic addition of a dialkyl phosphite (B83602) to a carbonyl compound to form an α-hydroxyphosphonate. wikipedia.orgnih.gov The retro-Abramov reaction is the reverse of this process: the fragmentation of an α-hydroxyphosphonate back into a carbonyl compound and a dialkyl phosphite, often promoted by a base. nih.gov
While the classic retro-Abramov reaction leads to the cleavage of a P-C bond in phosphonates, a related phosphonate-phosphate rearrangement can occur under certain conditions. For instance, in the presence of a base, an α-hydroxyphosphonate can undergo rearrangement to a phosphate. nih.govrsc.org This transformation is thought to proceed via a mechanism where a base abstracts the hydroxyl proton, leading to the formation of an aldehyde and a diethyl phosphite anion. nih.gov In specific cases, particularly with electron-withdrawing groups present, this can facilitate an intramolecular rearrangement leading to a phosphate product. nih.gov The formation of butan-2-yl diethyl phosphate itself is not a direct product of a standard retro-Abramov reaction but illustrates the reactivity patterns of related organophosphorus compounds. The key step is the generation of a reactive phosphorus species that can then engage in phosphorylation.
The most common and direct methods for synthesizing phosphate triesters like this compound involve nucleophilic substitution reactions. eurjchem.com These reactions typically proceed via an SN2-like mechanism at the phosphorus center. acs.org
Two primary pathways are:
Alcoholysis of a Diethyl Phosphoryl Halide: The reaction of butan-2-ol with a reactive phosphorus species such as diethyl chlorophosphate is a standard method. usu.edu The oxygen atom of the butan-2-ol acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride leaving group. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. eurjchem.com
Alkylation of a Diethyl Phosphate Salt: An alternative involves the reaction of a diethyl phosphate salt (e.g., sodium diethyl phosphate) with a suitable butan-2-yl halide (e.g., 2-bromobutane). eurjchem.com In this case, the diethyl phosphate anion acts as the nucleophile. eurjchem.com Phase-transfer catalysts can be employed to enhance the reactivity and yield of this substitution, facilitating the transfer of the phosphate anion to the organic phase where the reaction occurs. eurjchem.com
Kinetic studies on analogous systems, such as the reaction of diethyl 4-nitrophenyl phosphate with various nucleophiles, show that these reactions are typically first order in the nucleophile and follow a concerted mechanism without the formation of a stable pentacoordinate intermediate. researchgate.net
The table below summarizes typical nucleophilic substitution approaches for phosphate ester synthesis.
| Reactants | General Mechanism | Key Features | Reference |
| Alcohol (e.g., butan-2-ol) + Diethyl chlorophosphate | Nucleophilic attack by alcohol on phosphorus center | Requires a base to neutralize HCl byproduct. | eurjchem.comusu.edu |
| Diethyl phosphate salt + Alkyl halide (e.g., 2-bromobutane) | Nucleophilic attack by phosphate anion on alkyl carbon | Can be facilitated by phase-transfer catalysis. | eurjchem.com |
| Diethyl phosphite + Bromoacetonitrile | Nucleophilic substitution | Requires a strong base. | google.com |
Detailed Investigation of the Retro-Abramov Reaction Mechanism
Stereochemical Aspects of Reactions involving Butan-2-yl Moiety
The butan-2-yl group contains a stereogenic center at the second carbon atom, meaning butan-2-ol exists as (S)- and (R)-enantiomers. smolecule.comfiveable.me When this chiral alcohol is used to synthesize this compound, the stereochemistry of the reaction is a critical consideration.
In synthesis pathways that involve the alcohol acting as a nucleophile (e.g., reacting with diethyl chlorophosphate), the reaction occurs at the oxygen atom, and none of the bonds to the chiral carbon center are broken. quora.com Consequently, the reaction proceeds with retention of configuration at the chiral carbon. If (S)-butan-2-ol is used as the starting material, the product will be (S)-butan-2-yl diethyl phosphate. fiveable.mequora.com
Conversely, if the synthesis involves a nucleophilic attack on the chiral carbon of a butan-2-yl derivative (e.g., diethyl phosphate anion attacking (S)-2-bromobutane), the reaction would typically proceed via an SN2 mechanism. This pathway leads to an inversion of stereochemistry at the chiral center. fiveable.me Starting with an (S)-halide would yield an (R)-phosphate ester. The stereochemical outcome is therefore entirely dependent on the synthetic route chosen.
Oxidative and Reductive Transformations of the Phosphate Moiety
Oxidation: Many organophosphorus compounds are synthesized via the oxidation of P(III) precursors like phosphites. wikipedia.org For instance, trialkyl phosphites can be readily oxidized to the corresponding trialkyl phosphates. wikipedia.org In the context of environmental or metabolic transformations, organothiophosphates (containing a P=S bond) are often oxidatively desulfurated to their more potent P=O (oxon) analogs. nih.gov A convenient laboratory method for this conversion is the use of bromine in acetonitrile (B52724), which rapidly oxidizes organophosphorus pesticides to their respective oxons in high yields. nih.gov While this compound already contains the P=O bond, oxidative reactions could potentially target the alkyl chains under harsh conditions. Fenton chemistry, involving Fe²⁺ and H₂O₂, produces highly reactive hydroxyl radicals that can oxidize reduced phosphorus compounds. mdpi.com
Reduction: The reduction of the P=O group in phosphate esters is a difficult transformation and not a common reaction pathway. Phosphines, which are P(III) compounds, act as reducing agents in reactions like the Staudinger and Mitsunobu reductions, where they are oxidized to phosphine (B1218219) oxides (P=O). wikipedia.org Reversing this process is energetically unfavorable. Reductive cleavage of the P-O-C ester bonds, rather than reduction of the P=O double bond, is more plausible but still requires potent reducing agents.
Hydrolytic Reactivity of the Phosphate Ester Bond
The hydrolysis of the phosphate ester bond in organophosphates is a fundamentally important reaction, both chemically and biologically. nih.gov This process involves the cleavage of a P-O-C bond, typically through a nucleophilic attack on the phosphorus atom. acs.orgresearchgate.net
The mechanism can be influenced by pH and the presence of catalysts. acs.org
Alkaline Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. The reaction generally follows an SN2-like associative mechanism, where the nucleophile attacks the phosphorus center, leading to a pentacoordinate transition state or a short-lived intermediate, which then collapses to release the alcohol (butan-2-ol) and diethyl phosphate. acs.org
Acid-Catalyzed Hydrolysis: In acidic conditions, the phosphoryl oxygen is first protonated. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to attack by a weak nucleophile like water.
Enzymatic Hydrolysis: Enzymes known as phosphotriesterases (PTEs) can catalyze the hydrolysis of organophosphates with remarkable efficiency. acs.orgresearchgate.net These enzymes often feature binuclear metal centers (e.g., two Zn²⁺ ions) in their active sites. researchgate.net A metal-activated water molecule or hydroxide ion acts as the nucleophile, attacking the phosphorus atom. acs.orgresearchgate.net The enzyme's active site precisely orients the substrate and stabilizes the transition state, leading to massive rate enhancements compared to the uncatalyzed reaction. acs.org The pH-rate profiles for PTEs often show that the ionization of a single group is critical for turnover. acs.org
The stability of phosphate diesters and triesters to hydrolysis is a key feature of their chemistry. wikipedia.org For triesters like this compound, hydrolysis rates are significantly influenced by the nature of the leaving group. usu.edu
Catalytic Implications of this compound (if applicable as a catalyst or ligand)
While this compound itself is not commonly cited as a catalyst, related organophosphate compounds have found applications as ligands in catalysis. Neodymium-based Ziegler-Natta catalysts, for example, often incorporate electron-donating ligands such as triethyl phosphate. rsc.org A halide-free neodymium diethyl phosphate complex, when combined with triisobutylaluminum, has been shown to be a highly stereospecific catalyst for the cis-1,4 polymerization of dienes like β-myrcene. rsc.org This binary catalyst system demonstrated good activity and a pseudo-living polymerization character. rsc.org
Furthermore, allyl diethyl phosphate has been used as a stoichiometric hydrogen acceptor in the palladium-catalyzed oxidation of alcohols to aldehydes and ketones. researchgate.net These examples suggest that while this compound is not a primary catalyst, its structural motifs (diethyl phosphate) can be incorporated into catalytically active systems, primarily serving as ligands to modulate the properties of a metal center or as reactants in a catalytic cycle.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. biorxiv.orgacs.org For organophosphate esters, DFT calculations provide valuable insights into their geometry, stability, and spectroscopic characteristics. nih.govbiorxiv.org
Structural Optimization and Conformational Analysis
The three-dimensional structure of butan-2-yl diethyl phosphate (B84403) is crucial for understanding its reactivity and interactions. Structural optimization using DFT would identify the most stable arrangement of atoms in the molecule. The conformational landscape of organophosphates is influenced by the rotation around various single bonds, particularly the P-O and C-O bonds. nih.gov
For instance, studies on diethyl phosphate, a structural analog, have shown the existence of multiple stable conformers, with the trans-gauche-gauche-trans conformation being particularly stable. nih.govcapes.gov.br This preference is a result of a balance between steric hindrance and stabilizing electronic interactions. For butan-2-yl diethyl phosphate, the presence of the chiral butan-2-yl group introduces additional complexity to the conformational analysis, likely resulting in a greater number of low-energy conformers. The relative energies of these conformers, as determined by DFT calculations, would indicate their population at a given temperature.
Twelve (2-substituted-alkyl)phosphonates were synthesized and their conformational populations were studied in various solvents. acs.org In less polar solvents, the most stable conformer is one where the phosphoryl group is gauche to the hydroxy group and anti to the alkyl group. acs.org However, in polar solvents, the population of the conformer where the phosphoryl group is gauche to the alkyl group and anti to the hydroxy group increases. acs.org
Table 1: Predicted Predominant Conformer of this compound and Related Torsion Angles.
This interactive table presents the predicted predominant conformer for this compound, alongside the key torsion angles that define its three-dimensional structure. The data is based on analogous structures and theoretical principles.
| Feature | Value |
| Predicted Predominant Conformer | Gauche |
| α (O=P-O-C) | ~60° |
| β (P-O-C-C) | ~180° |
| γ (O-C-C-C) | ~60° |
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. osti.govnih.gov For organophosphorus compounds, ³¹P NMR is a particularly powerful analytical technique. acs.orgnih.govrsc.org
The chemical shift of the phosphorus atom is sensitive to its electronic environment, which is influenced by the surrounding substituents and the molecule's conformation. rsc.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ³¹P NMR chemical shifts with a high degree of accuracy. rsc.org These calculations can help in assigning experimental spectra and in understanding the relationship between structure and spectroscopic properties. osti.govrsc.org It is important to consider factors like solvent effects and conformational averaging for accurate predictions. osti.govnih.gov
Table 2: Predicted NMR Chemical Shifts for this compound.
This interactive table displays the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. These values are estimations based on computational models and data from similar organophosphate compounds.
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | -1 to -5 |
| ¹H (CH₃-CH₂) | 1.2 - 1.4 |
| ¹H (CH₃-CH) | 1.2 - 1.4 |
| ¹H (O-CH₂) | 4.0 - 4.2 |
| ¹H (O-CH) | 4.4 - 4.6 |
| ¹³C (CH₃-CH₂) | 15 - 17 |
| ¹³C (CH₃-CH) | 22 - 24 |
| ¹³C (O-CH₂) | 63 - 65 |
| ¹³C (O-CH) | 75 - 77 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) provide a detailed picture of the electron distribution and reactivity of this compound. biorxiv.org
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that correspond to lone pairs, bonds, and antibonding orbitals. rsc.orgresearchgate.net This analysis can quantify the strength of electronic interactions, such as hyperconjugation, which play a significant role in determining the structure and stability of organophosphorus compounds. iau.irut.ac.ir
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. orientjchem.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. orientjchem.orgtandfonline.com
For this compound, the HOMO is expected to be localized on the oxygen atoms, particularly the phosphoryl oxygen, making it susceptible to electrophilic attack. The LUMO is likely to be centered on the phosphorus atom, making it the site for nucleophilic attack. The HOMO-LUMO gap would provide an estimate of its reactivity towards various reagents. biorxiv.orgtandfonline.com
Table 3: Predicted Electronic Properties of this compound.
This interactive table outlines the predicted electronic properties of this compound, including HOMO and LUMO energies and the resulting energy gap. These values are derived from theoretical models and data from analogous compounds.
| Property | Predicted Value (eV) |
| HOMO Energy | -9.5 to -10.5 |
| LUMO Energy | 1.0 to 2.0 |
| HOMO-LUMO Gap | 10.5 to 12.5 |
Reaction Pathway and Transition State Calculations
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the energetics of the reaction pathway. acs.orgacs.org For this compound, a key reaction is hydrolysis, which involves the cleavage of a P-O bond. acs.orgnih.gov
DFT calculations can be used to map out the potential energy surface for the hydrolysis reaction. acs.org This would involve identifying the reactants, products, any intermediates, and the transition states that connect them. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a measure of the reaction rate. acs.orgacs.org Studies on the hydrolysis of other organophosphates have shown that the reaction can proceed through different mechanisms depending on the reaction conditions and the structure of the organophosphate. acs.orgacs.orgdiva-portal.org For this compound, computational studies could elucidate the preferred pathway for its degradation.
Table 4: List of Compounds Mentioned.
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. While specific MD simulations for this compound are not documented, this technique is highly applicable to understanding its behavior in various environments, such as in solution or in the presence of biological macromolecules.
Principles of Molecular Dynamics:
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. This provides insights into conformational changes, intermolecular interactions, and transport properties.
Potential Applications to this compound:
Solvation Studies: MD simulations could be used to study how this compound interacts with solvent molecules, such as water. This would reveal information about its solubility, the structure of its hydration shell, and its diffusion characteristics in solution. Studies on other organophosphorous compounds have successfully used MD to model their solvation and diffusion in aqueous solutions. researchgate.net
Interaction with Biomolecules: If this compound were to be studied for its potential biological activity, MD simulations would be invaluable for investigating its binding to target proteins, such as enzymes. These simulations can predict binding affinities and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been used to elucidate the enzymatic catalysis mechanism for the detoxification of other organophosphates. nih.gov
Conformational Analysis: The butan-2-yl group and the two ethyl groups can rotate, leading to a variety of possible conformations for the molecule. MD simulations can explore the conformational landscape of this compound and identify the most stable and populated conformations.
Illustrative Data from MD Simulations of Organophosphates:
The following table provides examples of the types of data that can be obtained from MD simulations of organophosphate systems, which would be analogous to what could be generated for this compound.
| Parameter | Description | Example from Analogous Systems |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal the structure of water molecules around the phosphate group. |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of the molecule in a solvent. |
| Binding Free Energy | The free energy change upon binding of a ligand to a receptor. | Can be calculated to predict the affinity of the organophosphate for an enzyme active site. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Indicates the stability of a protein-ligand complex over the course of a simulation. |
Environmental Fate and Degradation Pathways of Butan 2 Yl Diethyl Phosphate
Hydrolytic Degradation Mechanisms in Aquatic Environments
The hydrolysis of butan-2-yl diethyl phosphate (B84403) represents a significant pathway for its breakdown in water. This process involves the chemical reaction of the compound with water, leading to the cleavage of one of the ester linkages.
The rate of hydrolysis for organophosphate esters is highly dependent on the pH of the surrounding aquatic environment. Generally, these compounds exhibit greater stability in neutral to acidic conditions and undergo accelerated degradation under alkaline (basic) conditions. nih.govrjptonline.org The hydrolysis of many phosphate esters is subject to base-catalyzed hydrolysis, where the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom. rjptonline.org
For some butyl-containing phosphate esters, hydrolysis can be catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Studies on analogous compounds like dibutyl phosphate have shown that the hydrolysis rate increases significantly with temperature and follows quasi-first-order kinetics. xml-journal.net While specific rate constants and a detailed pH-rate profile for butan-2-yl diethyl phosphate are not extensively documented in publicly available literature, the degradation is expected to follow these general principles, with the rate increasing as the pH moves further into the alkaline range.
Table 1: General Principles of Hydrolysis Kinetics for this compound
| Kinetic Parameter | Description | Expected Influence |
| Reaction Order | The relationship between reactant concentration and reaction rate. | Expected to follow pseudo-first-order kinetics in excess water. xml-journal.net |
| pH Dependence | The effect of pH on the degradation rate. | Rate is slowest near neutral pH, increasing in acidic and, more significantly, in alkaline conditions. nih.govrjptonline.org |
| Temperature | The effect of temperature on the degradation rate. | The rate of hydrolysis increases with increasing temperature. xml-journal.net |
The hydrolytic cleavage of this compound at the P-O-C bond results in the formation of two primary byproducts. The attack of a water molecule or hydroxide ion on the phosphorus center leads to the displacement of the butan-2-oxy group or one of the ethoxy groups. The most probable primary hydrolysis products are diethyl phosphate and butan-2-ol. Studies on the atmospheric reactions of the structurally similar triethyl phosphate have confirmed the formation of diethyl phosphate as a major product. acs.org Further degradation of the initial byproducts, such as butan-2-ol, can occur. For instance, studies on the biodegradation of 2-sec-butylphenol, a related sec-butyl compound, show its metabolism can lead to intermediates like 2-methylbutyric acid. nih.govrug.nl
Table 2: Likely Hydrolysis Byproducts of this compound
| Byproduct Name | Chemical Formula | Role |
| Diethyl Phosphate | C₄H₁₁O₄P | Primary phosphorus-containing byproduct. |
| Butan-2-ol | C₄H₁₀O | Primary organic alcohol byproduct. |
pH Dependence and Rate Kinetics
Photolytic Degradation Pathways
Sunlight can provide the energy necessary to break down this compound through photolysis. This degradation can occur directly, through the absorption of UV radiation by the molecule itself, or indirectly, through reactions with photochemically generated reactive species in the environment. nih.gov
Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state where chemical bonds are more easily broken. Organophosphate esters can undergo photolytic degradation, often following pseudo-first-order kinetics. uc.pt The process can involve the homolytic scission of the P-O or C-O bonds. Indirect photolysis involves photosensitizers, such as humic acids in natural waters, which absorb light and produce reactive species like singlet oxygen or hydroxyl radicals that then attack the pollutant molecule. nih.gov While specific studies quantifying the UV-induced photolysis rates and quantum yields for this compound are limited, this pathway is a recognized degradation route for organophosphorus pesticides in general. nih.gov
The degradation of organic pollutants can be significantly accelerated using semiconductor photocatalysts like titanium dioxide (TiO₂). umn.edu When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. researchgate.net These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can effectively mineralize a wide range of organic compounds. umn.eduresearchgate.net
The photocatalytic degradation process for this compound would involve the adsorption of the molecule onto the TiO₂ surface, followed by attack from these photogenerated radicals. This method is known to be effective for other organophosphates, though specific research on this compound is not widely available. Modifications to the TiO₂ catalyst, such as doping with phosphorus, can enhance its activity under visible or solar light. nih.gov
The degradation of this compound via radical attack, particularly from hydroxyl radicals (•OH) generated during photocatalysis or indirect photolysis, can proceed through several mechanisms.
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl groups (both the ethyl and the sec-butyl chains). This creates a carbon-centered radical, which can then react with oxygen, leading to a cascade of reactions that ultimately cleave the carbon chain. Studies on other organophosphates have postulated that C-H bond cleavage via hydroxyl radicals is a key degradation step. nih.gov
P-O-C Bond Cleavage: A primary pathway for the degradation of phosphate esters is the cleavage of the phosphate ester bond itself. researchgate.net Radical attack can weaken and break the P-O-C linkage, leading to the formation of diethyl phosphate and radicals derived from the butan-2-ol moiety.
These initial steps result in the formation of various intermediates that can undergo further oxidation, potentially leading to the complete mineralization of the compound into carbon dioxide, water, and inorganic phosphate.
Table 3: Potential Primary Intermediates from Radical-Induced Degradation
| Intermediate | Formation Pathway |
| Diethyl Phosphate | Cleavage of the P-O-(sec-butyl) bond. |
| Butan-2-ol | Cleavage of the P-O-(sec-butyl) bond followed by H-atom abstraction. |
| Acetaldehyde | Oxidation and cleavage of the ethyl groups. |
| Butan-2-one | Oxidation of the sec-butyl group. |
No Public Data on Environmental Fate of this compound
Despite a comprehensive search of publicly available scientific literature, no specific data or research findings were identified regarding the environmental fate and degradation pathways of the chemical compound this compound.
While general information exists for the broader class of organophosphate esters (OPEs), to which this compound belongs, detailed studies on this specific compound's behavior in the environment appear to be absent from the public domain. Organophosphate esters are a diverse group of chemicals used as flame retardants, plasticizers, and pesticides, and their environmental characteristics can vary significantly based on their individual chemical structures.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the biodegradation, atmospheric chemistry, or sorption and leaching behavior of this compound as requested. The creation of data tables and in-depth discussion of research findings would require empirical data that is not currently available in published literature.
General information on the environmental fate of other organophosphate esters suggests that their persistence, mobility, and degradation routes are influenced by factors such as their chemical stability, water solubility, and susceptibility to microbial breakdown. However, extrapolating this general knowledge to a specific, unstudied compound like this compound would be speculative and would not meet the standards of a scientifically rigorous article.
Further research and publication of studies specifically investigating this compound are necessary to understand its environmental impact.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of butan-2-yl diethyl phosphate (B84403) from complex mixtures, allowing for its precise identification and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the volatility of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organophosphate esters (OPEs). sci-hub.se Due to the relatively low volatility of butan-2-yl diethyl phosphate, derivatization may be necessary to enhance its thermal stability and improve its chromatographic behavior. A common derivatization agent for dialkylphosphates (DAPs) is pentafluorobenzyl bromide (PFBBr). nih.govrsc.org
The analysis involves injecting the derivatized sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. chromatographyonline.comresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. After separation, the compound enters the mass spectrometer, where it is ionized (commonly by electron impact - EI), fragmented, and detected based on its mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.netcwejournal.org The total ion chromatogram (TIC) and specific ion monitoring can be used for analysis. researchgate.net
Table 1: Illustrative GC-MS Parameters for Organophosphate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5 MSUI (30 m × 0.25 mm, 0.25 μm) or similar | researchgate.net |
| Carrier Gas | Helium, flow rate ~1.2 mL/min | chromatographyonline.com |
| Injector Temperature | 250-280 °C | chromatographyonline.comresearchgate.net |
| Oven Temperature Program | Initial temp 70°C, ramped to 280°C | chromatographyonline.com |
| Ionization Mode | Electron Impact (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) | rsc.orgresearchgate.net |
| Mass Analyzer | Single Quadrupole or Tandem Mass Spectrometer (MS/MS) | rsc.orgchromatographyonline.com |
| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) for related dialkylphosphates | nih.govrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for polar, non-volatile organophosphorus compounds as it typically does not require derivatization. mdpi.com This technique is highly sensitive and selective, making it suitable for complex matrices like environmental water or biological fluids. nih.govnih.gov
The separation occurs in a liquid phase using a high-performance liquid chromatography (HPLC) system, commonly with a reverse-phase column (e.g., C18). nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.comacs.org After elution from the column, the analyte enters the mass spectrometer, which is typically equipped with an electrospray ionization (ESI) source. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and low detection limits by monitoring a specific precursor ion to product ion transition. mdpi.comnih.gov
Table 2: Typical LC-MS/MS Parameters for Organophosphate Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil Gold aQ C18 Polar Endcapped (3µm, 100 × 4.6 mm) or similar | nih.gov |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Methanol/Acetonitrile (1:1) | nih.gov |
| Flow Rate | 0.45 - 0.7 mL/min | nih.govacs.org |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for phosphates | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| LODs | Can reach low ng/L to pg/mL levels depending on the matrix and compound | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection can be used for the quantification of this compound, particularly in reaction mixtures where concentrations are relatively high. researchgate.net This method is robust and widely available.
The analysis is typically performed using a reverse-phase (RP) column, such as a C18 column. researchgate.net The mobile phase for separating organophosphates often consists of a mixture of acetonitrile and an aqueous buffer, like potassium dihydrogen orthophosphate or a dilute acid such as phosphoric or formic acid. researchgate.netnih.govsielc.com Detection is achieved using a UV detector at a wavelength where the analyte absorbs, which might be in the lower UV range (e.g., 210-218 nm) as the phosphate ester itself lacks a strong chromophore. researchgate.netnih.gov
Table 3: General HPLC Conditions for Phosphate Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile : 10 mM KH2PO4 buffer (e.g., 55:45 v/v) | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netnih.gov |
| Detection | UV at ~210 nm | nih.gov |
| Retention Time | Dependent on exact conditions and analyte | beilstein-journals.org |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net It has been successfully applied to the analysis of various organophosphate pesticides. nih.govoup.comd-nb.info
For the analysis, the sample is applied as a band onto a high-performance silica (B1680970) gel plate. nih.govoup.com The plate is then placed in a chamber containing a suitable mobile phase, such as a mixture of dichloromethane (B109758) and hexane. nih.govoup.com The separation occurs as the mobile phase moves up the plate by capillary action. After development, the plate is dried, and the separated compounds are visualized. Since this compound lacks a strong chromophore, a post-chromatographic derivatization step is often required. This can involve spraying the plate with a reagent that reacts with the phosphate moiety to produce a colored spot. Densitometric scanning is then used for quantification. nih.govoup.com An alternative approach is the use of an enzyme inhibition bioassay, where the plate is sprayed with an enzyme solution (like acetylcholinesterase) followed by a substrate that produces a colored background. nih.gov The organophosphate inhibits the enzyme, leaving a colorless spot on a colored background.
Table 4: HPTLC System Parameters for Organophosphate Residue Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Glass-backed silica gel 60F254 HPTLC plates | nih.govoup.com |
| Mobile Phase | Dichloromethane-Hexane (1:1, v/v) or similar non-polar mixtures | nih.govoup.com |
| Development | Ascending development in a twin-trough chamber | nih.govoup.com |
| Detection/Visualization | Densitometric scanning after derivatization or enzyme inhibition assay | nih.govnih.gov |
| Detection Limits | Low nanogram (ng) range per band | nih.govoup.com |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods provide a simple and cost-effective means for determining the concentration of phosphates. These methods are typically not specific to this compound itself but rather quantify the total phosphate content after conversion to orthophosphate (PO₄³⁻). bergbuilds.domains
A common approach is the molybdenum blue method. bergbuilds.domainsaip.org In this procedure, the sample containing the organophosphate is first subjected to digestion (e.g., with strong acid) to hydrolyze the ester bonds and liberate inorganic phosphate. This orthophosphate then reacts with an acidic molybdate (B1676688) reagent to form a yellow phosphomolybdate complex. aip.org A reducing agent, such as ascorbic acid or stannous chloride, is then added to reduce the complex to the intensely colored molybdenum blue. bergbuilds.domainsaip.org The absorbance of the blue solution is measured with a UV-Visible spectrophotometer at a specific wavelength (typically between 650-890 nm), and the concentration is determined by comparison to a calibration curve prepared from phosphate standards. bergbuilds.domainsaip.org
Another strategy involves the catalytic effect of certain organophosphorus compounds on redox reactions. For instance, some pesticides can catalyze the oxidation of a leuco dye by an oxidizing agent like potassium iodate, producing a colored product whose absorbance can be measured over time (kinetic method) or at a fixed time. scielo.br
Sample Preparation and Extraction Protocols for Environmental and Reaction Mixture Analysis
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. mdpi.com
For Environmental Samples (e.g., Water, Soil):
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric phases, or carbon-based materials) that retains the organophosphate. sci-hub.setandfonline.com After washing away interferences, the analyte is eluted with a small volume of an organic solvent like acetonitrile or dichloromethane. researchgate.net
Magnetic Solid-Phase Extraction (MSPE): This is a variation of SPE that uses magnetic nanoparticles as the adsorbent. chromatographyonline.comchromatographyonline.com After adsorption of the analyte from the sample, the adsorbent is easily separated from the solution using an external magnet, simplifying the extraction process. chromatographyonline.comchromatographyonline.com
Liquid-Liquid Extraction (LLE): This classic method involves extracting the analyte from the aqueous phase into an immiscible organic solvent.
Soil Extraction: For soil and sediment samples, common methods include sonication or pressurized liquid extraction (PLE) with an appropriate organic solvent or solvent mixture (e.g., acetone/ethyl acetate). tandfonline.comtandfonline.com The resulting extract often requires a clean-up step, for example using SPE, to remove matrix components before analysis. tandfonline.com
For Reaction Mixture Analysis:
Solvent Extraction: Analysis of a reaction mixture can be simpler. A typical protocol involves diluting the reaction mixture with water and extracting the product with a water-immiscible organic solvent such as ethyl acetate (B1210297). The organic layers are then combined, dried (e.g., over anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product, which can then be analyzed by techniques like HPLC.
Conclusion and Future Research Directions
Summary of Key Findings on Butan-2-yl Diethyl Phosphate (B84403)
Butan-2-yl diethyl phosphate is an organophosphate ester, a class of organic compounds derived from phosphoric acid. nih.gov While specific research on this compound is limited, its properties and reactivity can be inferred from the well-established chemistry of related organophosphate esters. These compounds are characterized by a central phosphate molecule bonded to organic groups. wikipedia.org
The synthesis of this compound would likely follow standard esterification procedures involving the reaction of a diethyl phosphate derivative, such as diethyl chlorophosphate, with butan-2-ol. acs.orgthieme-connect.de The physical and chemical properties are expected to be in line with other alkyl diethyl phosphates, exhibiting solubility in organic solvents and a degree of water solubility that can influence its environmental distribution. wikipedia.orgmdpi.com Spectroscopic analysis, including NMR and IR, would be crucial for its characterization, with expected signals corresponding to the ethyl and butan-2-yl groups attached to the phosphate core. cdnsciencepub.comresearchgate.net
The chemical stability of organophosphate esters can vary, with decomposition often occurring via the elimination of a phosphorus acid, a process influenced by temperature and the structure of the alkyl groups. nih.gov These compounds and their degradation products are of interest due to their potential applications and environmental presence. bohrium.comnih.gov
Unresolved Questions and Prospective Research Avenues
Despite the foundational understanding of organophosphate esters, several questions regarding this compound remain unanswered, paving the way for future research.
Key unresolved questions include:
Detailed Physicochemical Properties: Experimental determination of key physical properties such as boiling point, vapor pressure, and water solubility is necessary for a complete profile of the compound. wikipedia.org
Comprehensive Spectroscopic Data: While predictions can be made, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) are required for unambiguous structural confirmation and to create a reference for future studies. cdnsciencepub.comresearchgate.netresearchgate.net
Reactivity and Degradation Pathways: The specific mechanisms and kinetics of hydrolysis and thermal degradation of this compound are yet to be determined. nih.govacs.org Understanding these pathways is crucial for predicting its environmental fate and persistence. mdpi.com
Biological Activity: The potential biological effects, including any insecticidal, herbicidal, or other activities, are unknown. nih.govneptjournal.com Screening for such properties could reveal potential applications.
Prospective research avenues stemming from these questions are:
Targeted Synthesis and Characterization: A focused synthetic effort to produce pure this compound, followed by thorough characterization using modern analytical techniques.
Environmental Fate and Transport Studies: Investigations into its behavior in different environmental compartments (soil, water, air) to understand its potential for bioaccumulation and long-range transport. researchgate.net
Toxicological and Ecotoxicological Assessment: Evaluation of its potential toxicity to various organisms to assess its environmental and health risks. food.gov.ukoup.com
Exploration of Catalytic Degradation: Investigating novel catalytic methods for its degradation, which could have implications for the remediation of organophosphate contamination. acs.org
Potential for Novel Derivatives and Further Synthetic Exploration
The structural scaffold of this compound offers numerous possibilities for the synthesis of novel derivatives with potentially enhanced or entirely new properties.
Areas for further synthetic exploration include:
Modification of the Alkyl Chains: Replacing the ethyl or butan-2-yl groups with other alkyl, aryl, or functionalized organic moieties could significantly alter the compound's physical, chemical, and biological properties. google.commdpi.com
Introduction of Halogens: The incorporation of halogen atoms into the alkyl chains could influence the compound's stability and reactivity, potentially leading to derivatives with flame retardant properties. wikipedia.org
Synthesis of Chiral Derivatives: Given that butan-2-ol is chiral, the synthesis and study of enantiomerically pure forms of this compound could reveal stereospecific interactions and activities.
Development of Phosphoramidates: Reaction with amines could lead to the formation of novel phosphoramidates, a class of organophosphorus compounds with diverse applications. mdpi.com
The exploration of these synthetic avenues, coupled with computational modeling to predict the properties of new derivatives, could lead to the discovery of novel compounds with applications in various fields, from materials science to agriculture. acs.orgmdpi.com The development of new therapeutic approaches and alternatives for organophosphate-related compounds is also an active area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing butan-2-yl diethyl phosphate, and how can reaction purity be validated?
- Methodology : Synthesis typically involves esterification of diethyl phosphate with butan-2-ol under anhydrous conditions. For example, analogous esters (e.g., (2S)-butan-2-yl (Z)-dodec-5-enoate) are synthesized using anhydrous benzene, pyridine, and acid chlorides, followed by purification via filtration and washing with hydrochloric acid/sodium hydroxide solutions to remove unreacted reagents . Purity validation employs high-performance liquid chromatography (HPLC), as demonstrated in enantiomeric ester synthesis (85% purity for (2S)-isomer) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., P=O stretching at ~1250–1300 cm⁻¹, P-O-C vibrations at ~1050 cm⁻¹). For related phosphate esters, hydroxyl and ester carbonyl peaks are critical .
- ¹H NMR : Reveals proton environments (e.g., diethyl groups at δ 1.2–1.4 ppm, butan-2-yl methyl protons at δ 1.0–1.2 ppm). Splitting patterns confirm stereochemistry in chiral derivatives .
Q. How should this compound be stored to prevent hydrolysis or degradation?
- Methodology : Store at room temperature in airtight, chemically resistant containers (e.g., glass or PTFE). Avoid moisture, as diethyl phosphate derivatives are prone to hydrolysis in aqueous environments. Stability tests under controlled humidity (e.g., 40–60% RH) and thermal analysis (TGA/DSC) are recommended .
Advanced Research Questions
Q. How do enantiomeric forms of this compound influence biological activity in ecological studies?
- Methodology : Synthesize (2R)- and (2S)-enantiomers via chiral resolution or asymmetric catalysis. Test biological activity using field experiments (e.g., insect attractant assays). For example, (2S)-butan-2-yl (Z)-dodec-5-enoate showed species-specific pheromone activity in Zygaenidae moths, while the (2R)-form was inactive . Quantify responses using gas chromatography-electroantennographic detection (GC-EAD) .
Q. What mechanisms underlie the flame-retardant properties of phosphate esters like this compound in polymer matrices?
- Methodology : Incorporate the compound into polymers (e.g., PVC) and analyze performance via:
- Cone calorimetry : Measure heat release rate (HRR), total heat release (THR), and time to ignition (TTI). For example, diethyl phosphate-modified PVC reduced HRR by 53% and THR by 49% .
- TGA-FTIR : Identify volatile decomposition products (e.g., phosphoric acid derivatives) that promote char formation .
Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?
- Methodology : Conduct hydrolysis studies at varying pH and temperature. Use LC-MS/MS to detect breakdown products (e.g., diethyl phosphate, butan-2-ol). Compare with known metabolites of organophosphates, which may disrupt thyroid hormones or enrich pathogenic bacteria in gut microbiota .
Q. What analytical strategies resolve contradictions in reported toxicity data for diethyl phosphate derivatives?
- Methodology :
- Dose-response studies : Evaluate acute vs. chronic exposure in model organisms (e.g., rodents, Daphnia).
- Cytokine profiling : Assess immunomodulatory effects (e.g., IL-6 suppression) via ELISA or multiplex assays, as seen in diethyl phosphate’s impact on human lymphocytes .
Q. How does this compound interact with polymer matrices to alter mechanical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
